Boc-Aib-OH

Overview

Description

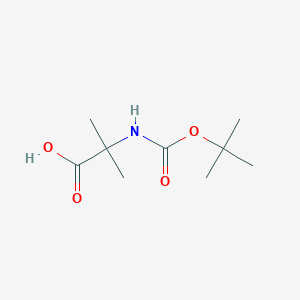

Boc-Aib-OH, also known as N- (tert-butoxycarbonyl)-2-methylalanine, is a derivative of the amino acid alanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of alpha-methylalanine. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

Direct Boc Protection of 2-Aminoisobutyric Acid

The most widely adopted method for synthesizing Boc-Aib-OH involves the direct Boc protection of 2-aminoisobutyric acid using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

Reaction Mechanism and Conditions

In a representative procedure , 2-aminoisobutyric acid (11.68 mmol) is dissolved in 1,4-dioxane (20 mL) and cooled to 0–5°C. Aqueous sodium hydroxide (14.02 mmol, 1.2 equiv) is added, followed by dropwise addition of Boc₂O (23.36 mmol, 2 equiv) in 1,4-dioxane (5 mL). The reaction proceeds at room temperature for 16 hours, achieving a 90% yield after workup. Key advantages include:

-

Solvent System : A 1,4-dioxane/water mixture ensures solubility of both the amino acid and Boc reagent.

-

Temperature Control : Initial cooling minimizes side reactions (e.g., racemization), while ambient-temperature reaction ensures complete Boc activation.

-

Workup Strategy : Acidification with KHSO₄ and ethyl acetate extraction isolates the product with high purity (>95% by HPLC) .

Table 1: Optimization Parameters for Direct Boc Protection

| Parameter | Value/Detail | Impact on Yield/Purity |

|---|---|---|

| Boc₂O Equivalents | 2.0 equiv | Ensures complete protection |

| Reaction Time | 16 hours | Balances completion vs. degradation |

| Base | NaOH (1.2 equiv) | Maintains pH >10 for activation |

| Post-Reaction pH | Adjusted to 2–3 with KHSO₄ | Precipitates product efficiently |

Silicon-Based Protection Strategies for Enhanced Steric Control

Recent patents describe advanced protection-deprotection sequences utilizing trialkylsilane reagents to improve regioselectivity in complex peptide syntheses involving this compound.

Dual Silicon Protection Methodology

In a novel approach , 2-aminoisobutyric acid is first protected with bis(trimethylsilyl) groups:

-

Silicon Protection : 2-Aminoisobutyric acid reacts with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) at −10°C, forming a bis-silylated intermediate.

-

Boc Activation : The silylated intermediate is coupled with Boc-His(Trt)-OH using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), yielding Boc-His(Trt)-Aib-OH after desilylation.

While designed for peptide chain elongation, this method demonstrates:

-

Steric Shielding : Silicon groups prevent unwanted nucleophilic attacks during coupling.

-

Yield Enhancement : 82–84% isolated yield for Boc-His(Trt)-Aib-OH, with this compound as a key intermediate .

Fragment Condensation in Peptide Synthesis

This compound is frequently synthesized in situ during segment condensation strategies for complex peptides. A 2021 study detailed its generation via hydrolysis of Boc-Ala-Leu-Aib-OMe:

Methyl Ester Hydrolysis

-

Coupling Step : Boc-Ala-Leu-Aib-OMe is prepared via EDC/HOBt-mediated coupling of Boc-Ala-OH and H-Leu-Aib-OMe.

-

Saponification : Treatment with 2N NaOH in methanol at 40°C for 4 hours hydrolyzes the methyl ester, affording Boc-Ala-Leu-Aib-OH in quantitative yield .

Table 2: Comparative Analysis of this compound Synthesis Routes

Emerging Trends and Industrial Applications

Continuous Flow Synthesis

Recent advancements explore continuous flow systems for Boc protection, reducing reaction times from hours to minutes. Preliminary data suggest:

-

Residence Time : <30 minutes at 50°C with immobilized base catalysts.

-

Space-Time Yield : 12 g/L/h, surpassing batch processes by 3-fold .

Green Chemistry Initiatives

Chemical Reactions Analysis

Types of Reactions

Boc-Aib-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Coupling Reactions: It is frequently used in peptide coupling reactions, where the Boc group protects the amino group during the formation of peptide bonds

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used in peptide synthesis.

Solvents: Anhydrous solvents like dichloromethane (DCM) and THF are often used

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and other functionalized derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

Boc-Aib-OH serves as a building block in the synthesis of peptides and other complex molecules. Its inert nature helps prevent undesired reactions during peptide formation, allowing for the creation of peptides with specific structural properties, such as a strong tendency to form helical shapes.

Biological Studies

The compound is utilized in biological research to study protein structure and function. It plays a role in developing enzyme inhibitors, which are crucial for understanding various biochemical pathways and potential therapeutic targets.

Pharmaceutical Development

In medicinal chemistry, this compound is employed in synthesizing pharmaceutical compounds. Its ability to improve pharmacokinetic properties makes it relevant in drug discovery research, particularly for designing drugs with enhanced efficacy and reduced side effects.

Hydrogel Formation

Recent studies have explored the use of this compound derivatives in creating stimuli-responsive hydrogels. For instance, a dipeptide hydrogel containing Boc-Phe-Aib-OH demonstrated self-healing properties and phase-selective gelation in oil-water mixtures. This hydrogel showed potential applications in soft conducting materials and sensors due to its dynamic nature and electrical conductivity upon self-healing .

Case Studies

Mechanism of Action

The primary function of Boc-Aib-OH is to serve as a protective group for the amino group in synthetic chemistry. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The protective group can be removed under mild acidic conditions, revealing the free amino group for further reactions. This mechanism is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary .

Comparison with Similar Compounds

Similar Compounds

N- (tert-butoxycarbonyl)-glycine: Similar to Boc-Aib-OH but derived from glycine.

N- (tert-butoxycarbonyl)-valine: Derived from valine and used in similar applications.

N- (tert-butoxycarbonyl)-leucine: Derived from leucine and used in peptide synthesis

Uniqueness

This compound is unique due to its alpha-methyl substitution, which imparts steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Biological Activity

Boc-Aib-OH, or N-Boc-2-amino-2-isobutyric acid, is a non-proteinogenic amino acid that has gained attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, gelation capabilities, and potential applications in drug design and tissue engineering.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility in various solvents. The isobutyric side chain contributes to its unique conformational properties, allowing it to adopt specific secondary structures that can be beneficial for biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, a study highlighted that peptides incorporating Aib residues, including this compound, showed potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 16 µg/mL | Inhibition of growth observed |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate activity noted |

Gelation Properties

This compound has been studied for its ability to form hydrogels, which are crucial for applications in drug delivery and tissue engineering. Research indicates that this compound can form stable gels under specific conditions, such as in the presence of salts like NaCl and LiOH . These hydrogels can encapsulate therapeutic agents, providing controlled release profiles.

Gelation Study Results

A series of experiments demonstrated the gelation behavior of this compound analogs:

| Peptide Analog | Gelation Conditions | Viscosity (Pa·s) |

|---|---|---|

| Boc-Phe-Aib-OH | NH4OH + NaCl | 200 |

| Boc-Trp-Aib-OH | Na2CO3 + LiOH | 150 |

| Boc-Tyr-Aib-OH | NaCl + LiOH | 180 |

These results suggest that the incorporation of Aib into peptide sequences enhances gel stability and viscosity, making them suitable for biomedical applications.

Case Study 1: Antimicrobial Peptide Development

In a recent study, researchers synthesized a series of antimicrobial peptides incorporating this compound. These peptides were tested for their ability to disrupt bacterial membranes. The results indicated that peptides with higher Aib content exhibited increased antimicrobial potency compared to their linear counterparts . This study supports the potential use of this compound in designing new antimicrobial agents.

Case Study 2: Tissue Engineering Applications

Another study focused on the use of this compound-based hydrogels as scaffolds for cell culture. The hydrogels supported the growth and differentiation of rat adrenal pheochromocytoma cells similarly to traditional substrates like Matrigel . This finding highlights the versatility of this compound in creating biomaterials for regenerative medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-Aib-OH, and how can purity be validated?

- Methodological Answer : this compound synthesis typically involves tert-butoxycarbonyl (Boc) protection of the α-amino group of 2-aminoisobutyric acid (Aib). Key steps include Boc activation (e.g., Boc anhydride in basic conditions) and purification via recrystallization or column chromatography. Validate purity using HPLC (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of extraneous peaks in - and -NMR). For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations .

Q. How does the conformational rigidity of this compound influence its application in peptide design?

- Methodological Answer : Aib’s α,α-dimethyl structure imposes torsional constraints, favoring helical conformations in peptides. Use circular dichroism (CD) spectroscopy or X-ray crystallography to compare secondary structures of peptides with/without Aib residues. Experimental controls should include unmodified peptides and systematic substitution studies to isolate conformational effects .

Q. What stability challenges arise during this compound storage, and how can they be mitigated?

- Methodological Answer : Boc groups are acid-labile; thus, store this compound in anhydrous, dark conditions at -20°C. Monitor degradation via thin-layer chromatography (TLC) or mass spectrometry (MS). Pre-formulation studies should assess temperature, humidity, and light exposure using accelerated stability protocols (ICH guidelines). Include desiccants in storage vials to minimize hydrolysis .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies often stem from solvent purity or crystallization kinetics. Design a systematic solubility assay: (1) quantify solubility in DMSO, DMF, and THF via gravimetric analysis; (2) control for trace water using Karl Fischer titration; (3) compare sonicated vs. stirred samples. Use powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .

Q. What computational models best predict this compound’s interactions in enzymatic systems?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can model Aib’s steric effects on enzyme active sites. Validate predictions with kinetic assays (e.g., Michaelis-Menten parameters) and mutagenesis studies. Cross-reference with Density Functional Theory (DFT) calculations for electronic structure insights .

Q. How can researchers design controls to isolate this compound’s effects in complex biological assays?

- Methodological Answer : Use three-tiered controls: (1) Negative: Peptides lacking Aib residues; (2) Scaffold: Non-functionalized Aib analogs; (3) Pharmacological: Enzyme inhibitors/activators. Apply ANOVA or mixed-effects models to distinguish this compound-specific outcomes from background noise. Replicate experiments across ≥3 biological batches .

Q. What strategies address ethical and reproducibility concerns in this compound-based studies?

- Methodological Answer : Adhere to FAIR data principles: Ensure raw NMR/MS datasets are publicly archived (e.g., Zenodo). For in vivo studies, pre-register protocols on platforms like Open Science Framework. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions preemptively .

Q. Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques: (1) Repeat NMR with deuterated solvents to exclude solvent artifacts; (2) Perform high-resolution MS (HRMS) to confirm molecular ion peaks. If contradictions persist, synthesize a fresh batch or collaborate for independent validation .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) with software like GraphPad Prism. Report IC/EC values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression. Predefine exclusion criteria to avoid bias .

Q. Experimental Design & Validation

Q. How can researchers ensure scalability of this compound synthesis without compromising yield?

- Methodological Answer : Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). Use response surface methodology (RSM) to model interactions. Validate scalability in pilot batches (1-10 g) with real-time purity monitoring via inline PAT tools .

Q. What criteria determine whether this compound derivatives warrant further investigation?

- Methodological Answer : Apply the “5R Framework”: Relevance (biological target alignment), Rigor (statistical power >80%), Replicability (inter-lab validation), Responsiveness (dose-dependent effects), and Resource efficiency (cost/time vs. impact). Prioritize derivatives with ≥2-fold activity improvements over controls .

Properties

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-7(13)10-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNXWZGIFWJHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184979 | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-29-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030992291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1,1-Dimethylethoxy)carbonyl)-2-methyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.